molecular formula C10H17N3 B14143142 N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine CAS No. 89151-19-9

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine

Katalognummer: B14143142
CAS-Nummer: 89151-19-9
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: QUIPDNCYVLMTGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is a chemical compound that features a pyridine ring attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the use of 4-chloromethylpyridine, which is reacted with ethane-1,2-diamine in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution . The reaction is exothermic and may require cooling to maintain the desired temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the diamine moiety can interact with biological macromolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is unique due to its specific arrangement of the pyridine ring and the propyl chain, which imparts distinct chemical and biological properties. This unique structure allows it to form specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

89151-19-9

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

N'-(2-pyridin-4-ylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C10H17N3/c1-9(8-13-7-4-11)10-2-5-12-6-3-10/h2-3,5-6,9,13H,4,7-8,11H2,1H3

InChI-Schlüssel

QUIPDNCYVLMTGF-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCCN)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.